molecular formula C15H19NO4S B11784009 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid

1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid

Katalognummer: B11784009
Molekulargewicht: 309.4 g/mol
InChI-Schlüssel: ILTOKXWKBFYXFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid is a complex organic compound characterized by the presence of a piperidine ring, a sulfonyl group, and a cyclopropane carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid typically involves multiple steps. One common approach is the reaction of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid with cyclopropanecarboxylic acid derivatives under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form hydrogen bonds with biological macromolecules, while the piperidine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the cyclopropane ring adds strain and rigidity, influencing the compound’s overall properties.

Eigenschaften

Molekularformel

C15H19NO4S

Molekulargewicht

309.4 g/mol

IUPAC-Name

1-(3-piperidin-1-ylsulfonylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4S/c17-14(18)15(7-8-15)12-5-4-6-13(11-12)21(19,20)16-9-2-1-3-10-16/h4-6,11H,1-3,7-10H2,(H,17,18)

InChI-Schlüssel

ILTOKXWKBFYXFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3(CC3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.